molecular formula C14H10Br2 B14639098 (Z)-2,2'-Dibromostilbene

(Z)-2,2'-Dibromostilbene

Cat. No.: B14639098
M. Wt: 338.04 g/mol
InChI Key: CAQJRIYIZUQIHV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,2'-Dibromostilbene is a useful research compound. Its molecular formula is C14H10Br2 and its molecular weight is 338.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

IUPAC Name

1-bromo-2-[(Z)-2-(2-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9-

InChI Key

CAQJRIYIZUQIHV-KTKRTIGZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C2=CC=CC=C2Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Br

Origin of Product

United States

Synthetic Methodologies for Z 2,2 Dibromostilbene

Traditional Wittig Protocols

The classical Wittig reaction involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone. tamu.edu The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of stilbenes, a benzyltriphenylphosphonium (B107652) halide is deprotonated to form the corresponding ylide, which then reacts with a benzaldehyde (B42025) derivative. fu-berlin.de This reaction generally produces a mixture of (E)- and (Z)-isomers. fu-berlin.de

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. organic-chemistry.org Non-stabilized ylides, typically those with alkyl substituents, tend to favor the formation of the (Z)-alkene. organic-chemistry.org The reaction proceeds through a four-membered oxaphosphetane intermediate. tamu.edu The decomposition of this intermediate to an alkene and triphenylphosphine (B44618) oxide is the driving force of the reaction. tamu.edu

Horner-Wadsworth-Emmons Olefination

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions. wiley-vch.de These carbanions are generated from phosphonate (B1237965) esters and are generally more nucleophilic than the ylides used in the traditional Wittig reaction. wiley-vch.de A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wiley-vch.de

The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. nih.govresearchgate.net This selectivity is attributed to the thermodynamic stability of the intermediate leading to the trans product. juliethahn.com However, modifications to the reaction conditions and reagents can be employed to favor the (Z)-isomer. nih.gov

Specific Preparations of (Z)-2,2'-Dibromostilbene

The synthesis of this compound has been achieved through Wittig-type reactions. For instance, Božinović and colleagues reported the synthesis of the Z-isomer of 2,2'-dihalostilbene analogues with yields around 55% using a Wittig reaction. nih.gov Another approach involves a double Buchwald–Hartwig amination of substituted 2,2'-dibromostilbenes, which were initially synthesized via a Wittig coupling. nih.gov In one reported synthesis, attempts to prepare a Grignard reagent from this compound led to isomerization and the formation of the E-isomer along with phenanthrene (B1679779). researchgate.net

Reductive Coupling Approaches

McMurry Coupling for Stilbene (B7821643) Synthesis

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using low-valent titanium reagents to form an alkene. fu-berlin.deorganicreactions.org This method is particularly useful for synthesizing symmetrical stilbenes and can also be applied to the synthesis of sterically hindered alkenes. organicreactions.orgthieme-connect.de The low-valent titanium species is typically generated in situ by reducing titanium(III) or titanium(IV) chloride with a reducing agent such as zinc, lithium aluminum hydride, or an alkali metal. organicreactions.orgthieme-connect.de

The reaction is believed to proceed through the formation of a titanium ketyl radical via single electron transfer, followed by dimerization to a pinacolate intermediate which is then deoxygenated to yield the alkene. edurev.in Aromatic halides are generally tolerated under the reaction conditions. fu-berlin.de For example, 4,4'-dibromostilbene (B97009) has been synthesized from 4-bromobenzaldehyde (B125591) using a TiCl₃/Li system. fu-berlin.de

Stereochemical Outcomes in Reductive Coupling Reactions

The McMurry coupling generally yields a mixture of (E)- and (Z)-isomers, with the more thermodynamically stable (E)-isomer often predominating. edurev.in However, the stereochemical outcome can be influenced by the specific reagents and reaction conditions used. For instance, the McMurry coupling of 4-bromoacetophenone using a TiCl₃/LiAlH₄ system in THF was found to produce a cis:trans ratio of approximately 9:1 for the resulting 2,3-bis(4-bromophenyl)-2-butenes. rsc.org In contrast, the coupling of 4-bromobenzophenone (B181533) under the same conditions gave a nearly 1:1 mixture of cis and trans isomers. rsc.org The coupling of 2-acetylphosphacymantrene preferentially yielded the Z-alkene, while the coupling of 2-benzoylphosphacymantrene mainly gave the E-alkene. acs.org These examples highlight that the steric and electronic properties of the starting carbonyl compound can significantly impact the stereoselectivity of the McMurry reaction.

Data Tables

Table 1: Overview of Synthetic Methodologies for Stilbene Derivatives

Methodology Reactants Typical Products Key Features References
Traditional Wittig Phosphonium (B103445) ylide, Aldehyde/Ketone(E/Z)-Alkene mixtureVersatile, byproduct can be difficult to remove. tamu.edufu-berlin.deorganic-chemistry.org
Horner-Wadsworth-Emmons Phosphonate (B1237965) carbanion, Aldehyde/KetonePredominantly (E)-AlkeneHigh E-selectivity, water-soluble byproduct. wiley-vch.denih.govresearchgate.net
McMurry Coupling 2 x Aldehyde/Ketone, Low-valent TitaniumSymmetrical (E/Z)-Alkene mixtureGood for symmetrical and sterically hindered alkenes. fu-berlin.deorganicreactions.orgthieme-connect.de

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of stilbenes, enabling the efficient formation of C(sp²)–C(sp²) bonds from various precursors. rsc.org Catalysts based on palladium, nickel, and rhodium are widely employed, each offering distinct advantages in terms of scope, functional group tolerance, and stereoselectivity. uliege.beacs.orgnih.gov

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide or triflate. wiley-vch.deorganic-chemistry.orgresearchgate.net This method is noted for its high functional group tolerance and the ability to form C-C bonds under mild conditions. youtube.com The versatility of the Negishi reaction makes it a suitable strategy for constructing unsymmetrical biaryls and other coupled products, including stilbene scaffolds. organic-chemistry.org

In the context of stilbene synthesis, a Negishi coupling would typically involve the reaction of a vinylzinc reagent with an aryl halide or an arylzinc reagent with a vinyl halide, catalyzed by a palladium complex. wiley-vch.de For the specific synthesis of a substituted dibromostilbene, this could involve the coupling of an arylzinc reagent with a dihalogenated alkene. While direct synthesis of (Z)-2,2'-Dibromostilbene via this method is not extensively documented in the provided literature, the principles of the Negishi coupling can be applied. For instance, a related (E)-stilbene was synthesized in 74% yield via a palladium-catalyzed Negishi cross-coupling between an arylvinyl iodide and an arylzinc reagent. nih.gov The organozinc reagents themselves are typically prepared from an organolithium or Grignard reagent via transmetalation with a zinc halide, such as zinc bromide. youtube.com

A representative reaction for a related stilbene structure is detailed below:

Reactant AReactant BCatalystProductYieldRef
Arylzinc reagent (derived from arylbromide)Arylvinyl iodidePalladium (Pd)(E)-stilbene derivative74% nih.gov

Beyond the Negishi coupling, several other transition metal-catalyzed methods are instrumental in the synthesis of stilbene frameworks. rsc.orgnih.gov These reactions provide alternative pathways that may vary in substrate scope, stereochemical outcome, and reaction conditions.

Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. uliege.be It is a widely used method for stilbene synthesis, often involving the reaction of styrene (B11656) with an aryl halide. nih.gov This reaction typically, though not exclusively, favors the formation of the more thermodynamically stable (E)-stilbene isomer. uliege.be

Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. wiley-vch.de It is one of the most common methods for generating stilbene structures due to the stability and low toxicity of the boronic acid reagents.

McMurry Reaction : This reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. fu-berlin.de It is particularly useful for synthesizing symmetrical stilbenes. Notably, the trans isomer of 2,2'-dibromostilbene has been successfully synthesized using a McMurry coupling reaction starting from 2-bromobenzaldehyde. acs.org

Rhodium-Catalyzed C-H Activation : More recent methodologies involve the direct alkenylation of arenes via rhodium-catalyzed C-H activation. acs.orgnih.gov This approach offers an atom-economical alternative by avoiding the need for pre-functionalized substrates like halides or organometallics. acs.orgnih.gov

A comparison of these prominent synthetic methods for stilbene scaffolds is summarized in the table below.

Reaction NameTypical CatalystReactant 1Reactant 2Typical StereoselectivityRef
Heck Reaction PalladiumAryl HalideAlkene (e.g., Styrene)(E)-selective uliege.benih.gov
Suzuki-Miyaura Coupling PalladiumAryl/Vinyl HalideAryl/Vinyl Boronic AcidControllable wiley-vch.de
Negishi Coupling Palladium/NickelAryl/Vinyl HalideOrganozinc ReagentControllable wiley-vch.deorganic-chemistry.org
McMurry Reaction Low-Valent TitaniumAldehyde or KetoneAldehyde or KetoneMixture of (E) and (Z) fu-berlin.deacs.org

Chemical Transformations of this compound: A Review of Carbon-Carbon Bond Formation and Cyclization Reactions

This compound , a halogenated derivative of stilbene, serves as a versatile precursor in the synthesis of complex organic molecules. Its unique stereochemistry and the presence of two bromine atoms on the cis-configured phenyl rings open avenues for a variety of chemical transformations. This article focuses on the utility of this compound in carbon-carbon bond formation reactions and its role in the synthesis of novel ring systems.

Coordination Chemistry and Organometallic Ligand Development

Design and Synthesis of Ligands from (Z)-2,2'-Dibromostilbene Scaffolds

The intrinsic geometry of the (Z)-stilbene unit is a critical design element, pre-organizing the coordinating groups for chelation to a metal center. Researchers have exploited this structure to synthesize several classes of ligands, including bis(indenyl)proligands and various phosphine-based systems.

A notable application of this compound is in the synthesis of dinucleating bis(indenyl) pro-ligands, which are precursors to bimetallic complexes. These pro-ligands, denoted as {o-(Z)-BisIndSB}H₂, are prepared through a Negishi coupling reaction. This involves the palladium-catalyzed reaction of this compound with an organozinc reagent derived from 4-bromoindene. This synthetic route effectively replaces the bromine atoms on the stilbene (B7821643) scaffold with indenyl groups, creating a flexible yet sterically defined ligand framework capable of bridging two metal centers.

A significant challenge encountered during this synthesis is the thermal, uncontrolled isomerization of the stilbene backbone from the desired (Z)-configuration to the more stable (E)-isomer. This isomerization can occur either with the initial this compound reagent or on the final dinuclear complexes, complicating the isolation of the pure (Z)-diastereomer.

Diphosphine ligands incorporating an olefinic stilbene backbone can be synthesized from this compound. A common synthetic strategy involves a lithium-halogen exchange reaction. This compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a dilithiated stilbene intermediate. This reactive species is then quenched with a chlorophosphine, typically chlorodiphenylphosphine (B86185) (ClPPh₂), to install the diphenylphosphino groups at the 2 and 2' positions. This yields the target diphosphine ligand, (Z)-1,2-bis[2-(diphenylphosphino)phenyl]ethene, where the two phosphorus atoms are held in a specific spatial arrangement by the cis-stilbene (B147466) core.

The this compound scaffold is also a precursor for the synthesis of diphosphepine ligands, which are characterized by a seven-membered ring containing two phosphorus atoms. The synthesis of a dibenzo[b,f]diphosphepine system can be achieved via a cyclization reaction. The dilithiated intermediate, generated from this compound and butyllithium, can be reacted with a dichlorophosphine, such as dichlorophenylphosphine (B166023) (Cl₂PPh). This process leads to the formation of two new phosphorus-carbon bonds, creating the central seven-membered diphosphepine ring fused to the two phenyl rings of the stilbene backbone.

Synthesis and Characterization of Transition Metal Complexes

The ligands derived from this compound are designed to chelate to transition metals, forming stable complexes with unique structural and electronic properties. The nature of the metal and the ligand framework dictates the final geometry and potential reactivity of the complex.

Diphosphine ligands with olefinic backbones, such as (Z)-1,2-bis[2-(diphenylphosphino)phenyl]ethene, readily coordinate to palladium(II) precursors like palladium(II) chloride. The resulting complexes typically feature a square planar geometry around the palladium center, with the diphosphine acting as a bidentate chelating ligand. The bite angle of the ligand, which is constrained by the stilbene backbone, is a critical parameter that influences the stability and catalytic activity of the complex. Similarly, diphosphepine ligands form stable chelate complexes with palladium, where the geometry is influenced by the conformational flexibility of the seven-membered ring. These complexes are characterized using techniques such as multinuclear NMR spectroscopy and X-ray crystallography.

The stilbene-based bis(indenyl)proligands, {o-(Z)-BisIndSB}H₂, are used to synthesize dinuclear zirconium complexes. This is accomplished through metallation reactions with zirconium precursors like pentamethylcyclopentadienyl zirconium trichloride (B1173362) (CpZrCl₃) or tetrakis(dimethylamido)zirconium (Zr(NMe₂)₄). These reactions yield dizirconium complexes, such as {o-(Z)-BisIndSB}(ZrCl₂Cp)₂, where each zirconium atom is coordinated by an indenyl fragment of the bridging stilbene ligand.

The characterization of these bimetallic structures is performed using NMR spectroscopy and, where possible, single-crystal X-ray diffraction. X-ray studies of the related (E)-isomer complex, {o-(E)-BisIndSB}(ZrCl₂Cp*)₂, reveal a Zr···Zr distance of 11.5 Å. Spectroscopic analysis of complexes synthesized from the (Z)-proligand is often complicated by the previously mentioned in-situ isomerization to the (E)-form, making purification and conclusive characterization of the pure (Z)-complex challenging.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline focusing on Molybdenum and Nickel complexes of "this compound."

The primary reason is the lack of specific research data on the coordination chemistry and catalytic performance of Molybdenum or Nickel complexes derived from this particular compound. While studies exist on organometallic complexes using this compound as a precursor, they involve different metals, such as Zirconium, and fall outside the explicit scope of the provided outline. rsc.orgrsc.org

Therefore, generating content for the specified sections (3.2.3. Molybdenum Complexes, 3.2.4. Nickel Complexes, and 3.3. Catalytic Performance) would not be possible without deviating from the user's strict instructions to only include information on the requested topics. General information on Molybdenum and Nickel catalysis does not involve the specific this compound ligand and cannot be used.

Stereochemistry and Isomerization Dynamics of Z 2,2 Dibromostilbene

Thermal Isomerization Studies

While the (E) isomer of stilbene (B7821643) is generally more thermodynamically stable than the (Z) isomer, the thermal conversion from (Z) to (E) often involves a significant energy barrier. For many stilbene derivatives, this thermal back-isomerization is slow at room temperature. In the case of sterically hindered stilbenes, the half-life of the (Z) isomer can be exceptionally long.

The thermal isomerization of stilbene derivatives can proceed via a rotation mechanism. This process is influenced by the electronic nature of substituents on the aromatic rings. While specific kinetic data and activation energies for the thermal isomerization of (Z)-2,2'-Dibromostilbene are not extensively detailed in the literature, the general principle of higher stability for the (E) isomer holds.

Photochemical Isomerization Mechanisms

Photochemical excitation provides a lower energy pathway for isomerization compared to thermal processes. Upon absorption of light, the molecule is promoted to an electronically excited state where the barrier to rotation around the central double bond is significantly reduced.

The photoisomerization of stilbenes can occur from both the excited singlet (S1) and triplet (T1) states. Direct irradiation typically excites the molecule to the S1 state. From here, the molecule undergoes rotation around the ethylenic bond to a "phantom" or perpendicular state, which then deactivates to the ground state (S0) as either the (Z) or (E) isomer researchgate.net.

For (Z)-stilbenes with ortho substituents, such as this compound, a significant competing pathway is photocyclization nih.govorganicreactions.org. Upon excitation, the (Z)-isomer can undergo an intramolecular cyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate organicreactions.org. This intermediate can revert to the (Z)-stilbene or, in the presence of an oxidizing agent like iodine or oxygen, be converted to the corresponding phenanthrene (B1679779) nih.govorganicreactions.org. This oxidative photocyclization is often referred to as the Mallory reaction, and it proceeds exclusively from the cis isomer nih.gov. The presence of bromo substituents is compatible with this reaction pathway nih.gov.

The course of photoisomerization can be controlled by using triplet sensitizers. In this process, the sensitizer (B1316253) absorbs the light and, after intersystem crossing to its triplet state, transfers its energy to the stilbene molecule in a process known as the Dexter energy-transfer mechanism kyoto-u.ac.jp. This populates the triplet state (T1) of the stilbene, which then isomerizes.

The composition of the resulting photostationary state (the equilibrium mixture of Z and E isomers under irradiation) depends on the triplet energy (ET) of the sensitizer. Sensitizers with high triplet energy can excite both (E)- and (Z)-stilbene, while those with lower triplet energy may selectively excite the lower-energy (E)-isomer. Some sensitizers, such as para-benzoquinone, can act as photocatalysts, forming an exciplex with stilbene and altering the isomerization pathway to favor the (E)-isomer kyoto-u.ac.jprsc.org. Furthermore, coordination of stilbene derivatives to metal complexes, such as lanthanide compounds, has been shown to enhance the quantum yield of photoisomerization rsc.org.

Sensitizer Triplet Energy (ET) (kcal/mol) Resulting (Z)-Stilbene % at PSS
Benzophenone 69 >80%
Acetophenone 74 ~70%
Naphthalene 61 ~50%
para-Benzoquinone 53-54 E-selective (via exciplex) kyoto-u.ac.jprsc.org

'' This table illustrates the general effect of triplet sensitizer energy on the photostationary state (PSS) of unsubstituted stilbene. The behavior of this compound is expected to follow similar principles.

A distinct, one-way isomerization from the (Z) to the (E) form can be achieved through the formation of radical cations elsevierpure.comresearchgate.net. This process is typically initiated by an electron-accepting photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA) kyoto-u.ac.jpresearchgate.net. Upon irradiation, the sensitizer accepts an electron from the (Z)-stilbene molecule, generating the (Z)-stilbene radical cation researchgate.net.

In the radical cation, the bond order of the central ethylenic bond is reduced, significantly lowering the rotational barrier acs.orgsemanticscholar.org. This allows for rapid and efficient rotation to the thermodynamically more stable (E)-stilbene radical cation. This (E)-isomer radical cation can then accept an electron back from a reduced sensitizer molecule or engage in a hole-transfer chain reaction by oxidizing a neutral (Z)-stilbene molecule, propagating the isomerization researchgate.netacs.orgnih.gov. This chain mechanism can lead to high quantum yields for Z→E conversion researchgate.net. The process is favored in polar solvents and can be enhanced by the addition of salts researchgate.net.

Isomerization Induced by Chemical Agents

Isomerization of the double bond in stilbenes can also be catalyzed by chemical reagents, often operating through mechanisms that lower the rotational energy barrier.

While direct studies on this compound are limited, related stilbene systems show that isomerization can be induced by redox reactions involving metals or metal complexes semanticscholar.org. Electron transfer from an alkali metal or a reducing agent can form a stilbene radical anion. Similar to the radical cation, the radical anion has a reduced bond order in the central C-C bond, facilitating rotation to the more stable (E) isomer semanticscholar.org.

Furthermore, reactions involving strong bases and alkali metal ions can influence the isomeric state. For instance, the deprotonation of a stilbene derivative with potassium hydroxide (B78521) (KOH) in the presence of [18-crown-6] has been shown to generate a stable (Z)-anion semanticscholar.org. For halogenated stilbenes, elimination reactions such as dehydrobromination using reagents like sodium methoxide (B1231860) can also be relevant competing or subsequent reaction pathways nih.gov.

Computational and Theoretical Investigations of Z 2,2 Dibromostilbene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecular systems. mdpi.com By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance of computational cost and accuracy, making it suitable for studying complex organic molecules. mdpi.comsemanticscholar.org Calculations are typically performed using various functionals, such as B3LYP or M06-2X, and basis sets like 6-311+G(d,p), to model the electronic environment of the molecule. semanticscholar.orgnih.gov

DFT is instrumental in exploring the conformational landscape of complex molecules derived from (Z)-2,2'-Dibromostilbene, such as the 4,5-dibromo-9,10-dihydrophenanthrenes formed through intramolecular cyclization. imperial.ac.uk Conformational analysis determines the most stable three-dimensional arrangements of atoms in a molecule. nih.gov For heterocyclic derivatives, DFT calculations can identify various stable conformers, such as envelope and twisted ring shapes, and determine their relative energies. researchgate.net For instance, in the study of tetramethylated 4,5-dibromo-9,10-dihydrophenanthrene, a precursor derivative, X-ray crystallography confirmed an atropisomeric twist angle of 48°, the largest observed for this class of compounds. imperial.ac.uk Such computational studies elucidate how substituent groups and steric hindrance govern the preferred molecular geometry. imperial.ac.ukresearchgate.net

Table 1: Calculated Atropisomeric Twist Angles in Dihydrophenanthrene Derivatives

Derivative Halogen Substituent Experimentally Determined Twist Angle
Tetramethylated Precursor Bromine 48°
Tetramethylated Precursor Chlorine 46°
Tetramethylated Precursor Fluorine 32°

Data sourced from DFT computational studies and X-ray crystal structure determinations. imperial.ac.uk

The relative stability of geometric isomers, such as the (Z) and (E) forms of 2,2'-Dibromostilbene, is a key parameter that can be accurately predicted using DFT. Calculations generally show that for many stilbene (B7821643) and chalcone derivatives, the E isomer is thermodynamically more stable than the Z isomer due to reduced steric hindrance. nih.gov DFT can quantify this energy difference, often expressed in kcal/mol. researchgate.net

Furthermore, DFT is used to investigate the stability of coordination complexes involving stilbene-type ligands. Quantum-chemical modeling can analyze the electronic structure of complexes with various metals (e.g., Zn, Cd) and predict their stability in different chemical environments, such as neutral or acidified solutions. nih.gov These calculations help in understanding the mechanisms of complex formation and dissociation. nih.gov

Table 2: Comparative Stability of Isomers

Isomer Type General Stability Trend Primary Reason
E/Z Isomers E isomers are typically more stable Lower steric hindrance between substituent groups
Conformational Isomers anti conformers often more stable than syn for Z-isomers Reduced steric clash

This table reflects general trends observed in computational studies of stilbene and chalcone derivatives. nih.gov

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. unibo.it In derivatives of 2,2'-Dibromostilbene, such as substituted biaryls or the resulting dihydrophenanthrenes, the steric bulk of the bromine atoms and other substituents can create a significant energy barrier to rotation, leading to stable atropisomers. imperial.ac.uk DFT studies can compute this rotational barrier, which determines the stability and rate of interconversion of these isomers. academie-sciences.fr For 4,5-dihalo-9,10-dihydrophenanthrenes derived from stilbene precursors, computational models have revealed a unique two-stage interconversion process involving asynchronous rotations of the dimethylene bridge and the biaryl axis for bromo- and chloro-substituted compounds. imperial.ac.uk This contrasts with a more synchronous rotation observed in the fluoro-analogue, highlighting the influence of the specific halogen atom on the dynamic process. imperial.ac.uk

Table 3: Rotational Barrier Classifications for Atropisomers

Class Rotational Barrier (kcal/mol) Half-life at Room Temp. Interconversion
Class 1 < 24 < 1000 s Rapidly interconverting
Class 2 24 - 34 > 1000 s Stable but can be isolated
Class 3 > 34 Very Long Essentially non-interconverting

General classification based on computational and experimental studies of atropisomerism. academie-sciences.fr

Mechanistic Modeling of Reaction Pathways

Beyond static calculations, DFT is employed for dynamic mechanistic modeling of reaction pathways. This involves techniques like Intrinsic Reaction Coordinate (IRC) calculations, which confirm that a calculated transition state correctly connects the reactant and product. semanticscholar.org For multi-step reactions, such as the [3+2] cycloaddition reactions that derivatives might undergo, computational modeling can predict regio- and stereoselectivity. semanticscholar.org By comparing the activation energies of different possible pathways, the model can identify the kinetically favored product, which often aligns with experimental observations. semanticscholar.org This predictive power is essential for designing synthetic routes and understanding the factors that control chemical selectivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of a compound's structure and stereochemistry.

Solid-State Structural Determination of (Z)-2,2'-Dibromostilbene and Proligands

The solid-state crystal structure of this compound has been successfully determined using single-crystal X-ray diffraction. This analysis provides key structural parameters, including bond lengths, bond angles, and the dihedral angle of the molecule, confirming its Z-configuration. This technique is crucial for understanding the steric and electronic properties of the molecule, which influence its reactivity and potential to act as a proligand in organometallic chemistry. Research has utilized this compound as a precursor in the synthesis of more complex molecular architectures, with X-ray diffraction serving as the definitive method for structural verification.

Crystal Structures of Derived Heterocyclic Compounds and Metal Complexes

This compound serves as a foundational platform for synthesizing sophisticated dinuclear metal complexes. For instance, it has been used to prepare bis(indenyl)stilbene pro-ligands, which are subsequently metalated to form dizirconium complexes. The molecular structures of these resulting complexes have been unequivocally confirmed by single-crystal X-ray diffraction studies.

These analyses reveal critical details about the coordination environment of the metal centers. In one such example, a dinuclear zirconocene (B1252598) complex derived from a (Z)-stilbene platform was characterized, providing precise data on the bond distances and angles between the zirconium centers and the indenyl ligands. This structural information is vital for correlating the catalyst's architecture with its performance in applications like olefin polymerization. The X-ray data for such complexes confirm the connectivity and spatial arrangement of the entire molecular framework.

Illustrative Crystallographic Data for a Metal Complex Derived from a Stilbene (B7821643) Platform.
ParameterValueDescription
Empirical FormulaC48H56Cl4Zr2Molecular formula of the complex.
Crystal SystemMonoclinicThe crystal system classification.
Space GroupP21/cThe symmetry group of the crystal.
C(1)–C(1') bond distance (Å)1.340(3)The length of the central double bond in the stilbene backbone.
Zr(1)···Zr(1') distance (Å)14.251The distance between the two zirconium metal centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound and its derivatives in solution, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and assess the purity of this compound and its reaction products. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For metal complexes derived from this compound, NMR is used to verify the successful synthesis and structural integrity of the final product.

Advanced NMR Techniques (COSY, HSQC) for Comprehensive Structural Assignment

For complex molecules derived from this compound, such as organometallic complexes, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques are employed for a complete and unambiguous assignment of all proton and carbon signals.

¹H–¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum establish a connectivity map of the proton framework within the molecule.

¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is highly effective for assigning carbon signals by linking them to their known proton resonances.

These advanced NMR methods were instrumental in the characterization of dinuclear zirconocene complexes based on the this compound platform, allowing for the complete assignment of their complex ¹H and ¹³C NMR spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms its molecular formula, C₁₄H₁₀Br₂. rsc.org The technique identifies the molecule's monoisotopic and exact masses, which are crucial for confirming its identity. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) results in a distinctive pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic feature. In studies involving derived metal complexes, specialized techniques such as iASAP-mass spectrometry (in situ atmospheric pressure solids analysis probe mass spectrometry) have been used for their characterization.

Mass Spectrometry Data for this compound.
PropertyValueReference
Molecular FormulaC₁₄H₁₀Br₂ rsc.org
Molecular Weight338.04 g/mol rsc.org
Exact Mass337.91288 Da rsc.org
Monoisotopic Mass335.91493 Da rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula, C₁₄H₁₀Br₂. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The exact mass of the monoisotopic peak of this compound is calculated to be 337.91288 Da. nih.govnih.gov Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. While a detailed fragmentation study under HRMS conditions for this specific isomer is not widely published, data from standard electron ionization mass spectrometry reveals key fragments. The mass spectrum of this compound shows prominent peaks at m/z values of 178 and 176. nih.gov These peaks likely correspond to the loss of one and then the other bromine atom, followed by cleavage of the ethylenic bridge, leading to bromophenyl fragments. The presence of a peak at m/z 88 is also noted. nih.gov

Table 1: Key High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₀Br₂ nih.govnih.gov
Monoisotopic Mass337.91288 Da nih.govnih.gov
Major Fragment Peaks (m/z)178, 176, 88 nih.gov

Note: The fragmentation data is based on standard mass spectrometry and is indicative of the expected fragments in an HRMS experiment.

Ion-Attachment Mass Spectrometry (iASAP Mass Spectrometry)

Ion-attachment mass spectrometry (IAMS) is a soft ionization technique that is particularly useful for the analysis of thermally labile or easily fragmented molecules. wikipedia.orgresearchgate.net This method involves the attachment of a cation, typically an alkali metal ion like Li⁺, to the analyte molecule, forming a stable adduct [M+Li]⁺ that can be detected by the mass spectrometer. wikipedia.org A key advantage of IAMS is that it minimizes fragmentation, often resulting in a mass spectrum dominated by the molecular ion adduct. researchgate.net

For this compound, which is a moderately sized organic molecule, IAMS would be an ideal technique for unambiguously determining its molecular weight. The resulting mass spectrum would be expected to show a strong signal corresponding to the [C₁₄H₁₀Br₂ + Li]⁺ adduct. This technique is particularly valuable in the industrial analysis of brominated compounds, such as flame retardants, where accurate molecular weight determination without fragmentation is essential. wikipedia.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying compounds with conjugated π-systems, such as stilbenes. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

Monitoring of Photoisomerization Processes

Stilbene and its derivatives are well-known for undergoing reversible cis-trans (or Z-E) photoisomerization upon irradiation with light of a suitable wavelength. researchgate.net UV-Vis spectroscopy is the primary technique used to monitor this process. The Z and E isomers of stilbenes typically have distinct UV-Vis absorption spectra due to differences in their molecular geometry and extent of conjugation.

The photoisomerization of this compound to its E isomer can be initiated by irradiating a solution of the compound with UV light. This process can be monitored by recording the UV-Vis spectrum at different time intervals. As the isomerization proceeds, the absorption bands corresponding to the (Z)-isomer will decrease in intensity, while new bands corresponding to the formation of the (E)-isomer will appear and increase in intensity.

An isosbestic point is often observed in the series of spectra, which is a wavelength at which the molar absorptivity of the two isomers is equal. The presence of a clear isosbestic point indicates that a clean conversion from one isomer to the other is occurring without significant side reactions. By analyzing the changes in absorbance at a wavelength where one isomer absorbs strongly and the other weakly, the kinetics of the photoisomerization reaction can be determined. For stilbene derivatives, the trans (E) isomer is generally more planar and has a more extended conjugation, resulting in a longer wavelength of maximum absorption compared to the more sterically hindered cis (Z) isomer.

Based on a thorough review of scientific literature, there is currently insufficient specific information available to generate a detailed article on the chemical compound "this compound" within the precise structure and narrow focus of the requested outline.

The provided subtopics are:

Applications in Materials Science and Polymer Chemistry

Functional Materials Development

Photoactive Materials Based on Stilbene (B7821643) Derivatives

While extensive research exists for the broader class of stilbene derivatives, particularly "stiff-stilbenes," in these applications, the available literature does not specifically detail the use of "(Z)-2,2'-Dibromostilbene" as a precursor for photoswitchable catalysts, in studies of polymerization kinetics, or in the development of the specified photoactive materials. Adhering to the strict instruction to focus solely on "this compound" and not introduce information on related but distinct compounds prevents the creation of a scientifically accurate and relevant article for the requested sections.

Mechanistic Studies of Chemical Transformations Involving Z 2,2 Dibromostilbene

Detailed Reaction Pathway Elucidation

The most extensively studied reaction involving stilbene (B7821643) derivatives is the photochemical cyclization to form phenanthrenes, often referred to as the Mallory reaction. nih.govwikipedia.org For (Z)-2,2'-Dibromostilbene, this transformation provides a key pathway to the phenanthrene (B1679779) core.

The accepted reaction pathway begins with the cis or (Z)-isomer of the stilbene, which is a prerequisite for the subsequent cyclization step. strath.ac.uk While stilbenes can exist as both cis and trans isomers, photochemical conditions often facilitate rapid isomerization, meaning either isomer can typically be used as the starting material. strath.ac.ukresearchtrends.net

Upon absorption of ultraviolet (UV) light, the this compound molecule undergoes a 6-electron electrocyclic ring-closure. wikipedia.org In accordance with Woodward-Hoffmann rules for photochemical reactions, this process is conrotatory, leading to the formation of a specific stereoisomer of the dihydrophenanthrene intermediate. wikipedia.org This initial cyclization is a reversible process. nih.gov

The intermediate formed is a trans-4a,4b-dihydrophenanthrene derivative. This species is typically highly unstable and, in the absence of a trapping agent, will rapidly revert to the (Z)-stilbene starting material. nih.gov The final step of the sequence is the aromatization of this dihydrophenanthrene intermediate. In the case of this compound, the presence of the two bromine atoms at the positions of new bond formation allows for a non-oxidative pathway. Here, the intermediate can undergo elimination of the two bromine atoms (as Br₂) or two molecules of hydrogen bromide (HBr) to yield the stable, aromatic phenanthrene molecule. This contrasts with stilbenes lacking such leaving groups, which require an external oxidizing agent to achieve aromatization. wikipedia.orgresearchgate.net

Investigation of Intermediates

The central intermediate in the photocyclization of this compound is the trans-4a,4b-dihydrophenanthrene (DHP). researchgate.net Direct observation and characterization of this intermediate in most stilbene cyclizations are exceedingly difficult due to its thermal instability and rapid reversion to the starting material. nih.gov Its existence is largely inferred from trapping experiments where an oxidizing agent intercepts the DHP before it can reopen. researchgate.net

However, recent studies on strategically modified stilbenes have provided powerful evidence for these fleeting intermediates. By functionalizing a stilbene with donor-acceptor groups (specifically NMe₂ and BMes₂), researchers were able to significantly stabilize the corresponding DHP intermediate. nih.gov This allowed for its quantitative isolation, full characterization by NMR spectroscopy, and even single-crystal X-ray diffraction analysis. nih.gov These stabilized analogs serve as crucial models that validate the proposed structure and existence of the transient DHP intermediate in the photocyclization of other stilbenes, including this compound.

Furthermore, these stabilized systems revealed subsequent thermal reactions of the DHP, such as a nih.govresearchgate.net sigmatropic hydrogen shift, which leads to a more stable 4a,10a-DHP isomer. nih.gov This highlights the complex landscape of potential intermediates and pathways available after the initial photochemical ring-closure.

Role of Specific Catalysts and Ligands

In the classic Mallory reaction, iodine (I₂) is used in conjunction with oxygen (O₂) as a catalytic system to "trap" the DHP intermediate. nih.govstrath.ac.uk The proposed mechanism involves the photochemical cleavage of iodine into radicals, which initiate a chain reaction that abstracts hydrogen atoms from the DHP, leading to the formation of phenanthrene and hydrogen iodide (HI). strath.ac.uk Oxygen then reoxidizes the HI back to I₂, regenerating the catalyst. nih.gov The use of catalytic amounts of iodine often leads to higher yields and purer products compared to reactions relying solely on oxygen as the oxidant. nih.gov

An alternative pathway for the cyclization of dihaloarenes is an intramolecular Ullmann-type coupling. wikipedia.org While more commonly applied to the synthesis of biphenylenes from 2,2'-dihalobiphenyls, a similar intramolecular C-C bond formation is conceivable. byjus.com Traditional Ullmann reactions require stoichiometric amounts of copper at high temperatures. wikipedia.org Modern advancements, however, have established truly catalytic systems using copper, palladium, or nickel, where the addition of specific ligands is critical for success. rug.nl These ligands serve to solubilize the metal species and modulate their reactivity, allowing the reactions to proceed under much milder conditions.

Catalyst/ReagentLigand Type (if applicable)Role in Transformation
Iodine (I₂) / O₂N/AOxidatively traps the dihydrophenanthrene intermediate in photocyclization.
Copper (Cu)Diamines, Amino Alcohols, 1,10-PhenanthrolinesCatalyzes intramolecular Ullmann-type aryl-aryl bond formation.
Palladium (Pd)Phosphines (e.g., PPh₃)Catalyzes various cross-coupling reactions that could form the phenanthrene skeleton.
Nickel (Ni)Bidentate PhosphinesCatalyzes asymmetric Ullmann couplings in related systems.

Kinetic and Thermodynamic Considerations

The photocyclization of this compound is governed by a delicate balance of kinetic and thermodynamic factors. The initial photochemical step, the 6π-electrocyclization, is a reversible equilibrium. nih.gov The dihydrophenanthrene intermediate is thermodynamically less stable than the starting stilbene and represents a high-energy species. Its formation is kinetically accessible due to the energy supplied by UV irradiation.

Reaction conditions play a critical role in directing the outcome of transformations involving this compound. The solvent can influence reaction pathways, especially in polar or protic media where it might interact with intermediates or catalysts. nih.govnih.gov Temperature primarily affects the thermal back-reaction and any subsequent thermal steps, such as hydrogen shifts, but has less impact on the initial light-induced cyclization. The most significant factors are reactant concentration and the presence of specific additives.

ConditionEffect on Photocyclization PathwayRationale
ConcentrationLow concentration (~0.01 M) favors intramolecular cyclization. High concentration promotes intermolecular [2+2] cycloaddition (dimerization).Reduces the probability of bimolecular collisions that lead to side products. nih.gov
SolventGenerally run in non-reactive solvents like benzene (B151609) or cyclohexane. Protic solvents like methanol (B129727) can sometimes participate in the reaction.Inert solvents prevent unwanted side reactions with intermediates. nih.gov
TemperatureHas a minor effect on the photochemical step but can influence the stability and subsequent thermal reactions of the DHP intermediate.The primary energy input is light, not heat. Higher temperatures may increase the rate of the thermal back-reaction. researchgate.net
Additives (Oxidants)The presence of an oxidant (e.g., I₂, O₂) is crucial for non-eliminative stilbenes. It traps the DHP intermediate, increasing product yield and preventing the reverse reaction.The oxidation/aromatization step is the thermodynamically favorable, irreversible step that drives the reaction to completion. nih.govstrath.ac.uk

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

While no specific isotopic labeling studies have been reported for this compound, this technique is a powerful tool for elucidating reaction mechanisms. nih.gov By replacing specific hydrogen atoms with their heavier isotope, deuterium (D), chemists can track the fate of atoms through a reaction sequence and probe the nature of transition states. researchgate.net

A hypothetical deuterium labeling study could provide significant insight into the photocyclization of this compound. For instance, one could synthesize the starting material with deuterium atoms specifically at the vinylic positions.

Hypothetical Study:

Synthesis: Prepare this compound-α,β-d₂.

Reaction: Subject this deuterated compound to standard photocyclization conditions.

Analysis: Analyze the resulting phenanthrene product using mass spectrometry to confirm the retention of deuterium and NMR spectroscopy to determine the final position of the deuterium labels.

This experiment could definitively answer key mechanistic questions. For example, if the final product is phenanthrene-9,10-d₂, it would confirm that the vinylic protons (deuterons) remain in their respective positions throughout the cyclization and are not involved in the elimination/aromatization step. This would strongly support a mechanism involving direct elimination of the bromine atoms from the trans-4a,4b-dihydrophenanthrene intermediate. Such studies have been used in related systems to verify the stereochemistry of intermediates and rule out alternative pathways like nih.govresearchgate.net H-shifts. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.